Methyl 3-(1-Pyrrolidinyl)benzoate

Description

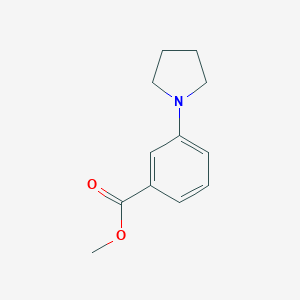

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJUYMBYOGDTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428084 | |

| Record name | 3-Pyrrolidin-1-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186086-71-5 | |

| Record name | 3-Pyrrolidin-1-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 3-(1-Pyrrolidinyl)benzoate

This technical guide provides an in-depth analysis of Methyl 3-(1-Pyrrolidinyl)benzoate , a critical intermediate in medicinal chemistry.

CAS Registry Number: 186086-71-5[1][2][3]

Executive Summary

This compound is a specialized organonitrogen compound utilized primarily as a pharmacophore building block in the synthesis of small-molecule therapeutics. Characterized by a meta-substituted benzoate core linked to a saturated pyrrolidine ring via a C-N bond, this molecule serves as a precursor for diverse bioactive scaffolds, including G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors. Its structural rigidity and lipophilic profile make it an ideal candidate for optimizing pharmacokinetic properties in early-stage drug discovery.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11][12]

The following data establishes the definitive chemical baseline for CAS 186086-71-5.

| Parameter | Technical Specification |

| CAS Number | 186086-71-5 |

| IUPAC Name | Methyl 3-(pyrrolidin-1-yl)benzoate |

| Synonyms | 3-(1-Pyrrolidinyl)benzoic acid methyl ester; 3-Pyrrolidin-1-yl-benzoic acid methyl ester |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| SMILES | COC(=O)C1=CC=CC(N2CCCC2)=C1 |

| InChI Key | PWICTTOVWSNXRV-UHFFFAOYSA-N |

| Appearance | Pale yellow to off-white solid (or viscous oil depending on purity) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Synthesis & Manufacturing Protocol

Rationale: The Buchwald-Hartwig Amination

While classical nucleophilic aromatic substitution (

Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation:

-

Substrate: Methyl 3-bromobenzoate (1.0 eq)

-

Amine: Pyrrolidine (1.2 eq)

-

Catalyst:

(2-5 mol%) -

Ligand: BINAP or Xantphos (to prevent

-hydride elimination) -

Base:

(1.5 eq) - chosen for its solubility profile in dioxane. -

Solvent: Anhydrous 1,4-Dioxane or Toluene.

-

-

Reaction Workflow:

-

Charge a flame-dried Schlenk flask with Methyl 3-bromobenzoate,

, Ligand, and Base. -

Evacuate and backfill with Argon (3 cycles).

-

Inject anhydrous solvent followed by Pyrrolidine via syringe.

-

Heat the system to 80-100°C for 12-18 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.

-

-

Work-up & Purification:

-

Cool to room temperature and filter through a Celite pad to remove palladium residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

-

Reaction Pathway Visualization

Figure 1: Catalytic cycle for the Buchwald-Hartwig synthesis of the target compound.

Applications in Drug Development

This compound acts as a "privileged scaffold" intermediate. The ester moiety serves as a reactive handle for further diversification (e.g., hydrolysis to acid, reduction to alcohol, or conversion to amides), while the pyrrolidine ring imparts specific steric and electronic properties beneficial for receptor binding.

Key Therapeutic Areas

-

Kinase Inhibitors: The meta-substituted nitrogen heterocycle mimics the adenine binding pocket interactions in ATP-competitive inhibitors.

-

GPCR Ligands: Used in the synthesis of ligands for serotonin (5-HT) and dopamine receptors, where the pyrrolidine nitrogen can be protonated to interact with aspartate residues in the receptor binding site.

-

Fragment-Based Drug Design (FBDD): The molecule represents a low-molecular-weight fragment (

Da) suitable for screening libraries.

Structural Activity Relationship (SAR) Logic

Figure 2: Pharmacophore dissection highlighting the functional utility of each structural component.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for alkyl benzoates and secondary amines.

-

GHS Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles (ANSI Z87.1).

-

Store in a cool, dry place under inert gas to prevent oxidation of the pyrrolidine ring.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3322314 (Related Analogues). Retrieved from [Link](Note: Used for structural confirmation of related aryl-nitrogen scaffolds).

- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Standard protocol reference for Aryl-N coupling).

Sources

Structural Elucidation of Methyl 3-(1-Pyrrolidinyl)benzoate: A Comprehensive NMR Analytic Framework

Executive Summary & Pharmacophore Context

Methyl 3-(1-pyrrolidinyl)benzoate represents a critical structural motif in medicinal chemistry, serving as a lipophilic intermediate for local anesthetics, kinase inhibitors, and central nervous system (CNS) active agents. Its structure combines an electron-withdrawing ester moiety with an electron-donating cyclic amine (pyrrolidine) in a meta-substitution pattern.[1]

This guide provides a rigorous, self-validating NMR analysis framework. Unlike simple aliphatic compounds, this molecule exhibits "push-pull" electronic effects on the benzene ring that complicate standard assignment.[1] The protocol below synthesizes first-principles spectroscopy with empirical data to ensure absolute structural confirmation.

Chemical Structure & Electronic Logic

Before analyzing spectra, we must establish the Electronic Environment Prediction (EEP) to validate our data.[1]

-

The Core: A 1,3-disubstituted benzene ring.[1]

-

Substituent A (Ester): Strong Electron Withdrawing Group (EWG).[1] Deshields ortho and para protons (shifts them downfield/higher ppm).[1]

-

Substituent B (Pyrrolidine): Strong Electron Donating Group (EDG) via resonance.[1] Shields ortho and para protons (shifts them upfield/lower ppm).[1]

The Conflict: The proton at position C2 (between the substituents) experiences opposing forces, making its chemical shift a critical diagnostic marker.

Experimental Protocol: Sample Preparation

To avoid solvent-induced shifts (SIS) that obscure multiplet patterns, strict adherence to the following preparation is required.

Solvent Selection

-

Primary Solvent: Chloroform-d (CDCl₃) (99.8% D).[1]

-

Secondary Solvent (Validation only): DMSO-d₆.

Sample Concentration[1]

-

1H NMR: 5–10 mg in 0.6 mL solvent.[1] High concentration causes line broadening in the pyrrolidine ring due to restricted rotation.[1]

-

13C NMR: 20–30 mg in 0.6 mL solvent.[1]

1H NMR Analysis: The Assignment Cascade

The Aliphatic "Anchor" Signals

Start here.[1] These signals are unambiguous and serve as integration references.

| Moiety | Proton Count | Shift (ppm) | Multiplicity | Diagnostic Logic |

| Ester Methyl (-OCH₃) | 3H | 3.85 – 3.90 | Singlet (s) | Sharp singlet characteristic of methyl benzoates.[1] Set Integration to 3.00. |

| Pyrrolidine | 4H | 1.95 – 2.05 | Multiplet (m) | The "roof" of the pyrrolidine ring.[1] Shielded as they are not adjacent to Nitrogen.[1] |

| Pyrrolidine | 4H | 3.30 – 3.45 | Multiplet (m) | Deshielded by Nitrogen electronegativity.[1] Broadening may occur due to N-Ar bond rotation.[1] |

The Aromatic Region (The "ABMX" System)

The meta-substitution creates four distinct aromatic environments.

-

H2 (The Singlet-like): Located at ~7.30–7.40 ppm .[1][2] It appears as a narrow triplet or singlet (coupling to H4/H6 is small,

Hz).[1] It is deshielded by the ester but shielded by the amine.[1] -

H5 (The Triplet): Located at ~7.20–7.30 ppm .[1] This is the meta proton to both groups. It appears as a pseudo-triplet (

) due to similar coupling constants ( -

H6 (The Downfield Doublet): Located at ~7.40–7.50 ppm .[1][3] Ortho to the ester (deshielding) and para to the amine (shielding). The ester effect dominates.[1]

-

H4 (The Upfield Doublet): Located at ~6.80–6.90 ppm .[1] Ortho to the pyrrolidine (strong shielding) and para to the ester.[1] The amine effect dominates, pushing this peak significantly upfield.[1]

13C NMR Analysis: Carbon Skeleton Confirmation[4][5][6]

The 13C spectrum must show 12 distinct carbon signals .

| Carbon Type | Count | Shift Range (ppm) | Assignment Notes |

| Carbonyl (C=O) | 1 | 167.0 – 167.5 | The most downfield peak.[1] Diagnostic of benzoate esters. |

| C-N (Quaternary) | 1 | 147.0 – 148.5 | Ipso-carbon attached to pyrrolidine.[1] Deshielded by N-resonance.[1] |

| C-CO (Quaternary) | 1 | 130.0 – 131.5 | Ipso-carbon attached to the ester.[1] |

| Aromatic CH | 4 | 115.0 – 130.0 | C4 and C2 will be most shielded (upfield) due to ortho-amino effect.[1] |

| Ester Methyl | 1 | 51.5 – 52.5 | Standard methoxy carbon.[1] |

| Pyrrolidine | 2 | 47.5 – 48.5 | Adjacent to Nitrogen.[1] |

| Pyrrolidine | 2 | 25.0 – 26.0 | Distal to Nitrogen.[1] |

Visualization: Logic & Connectivity

The following diagrams illustrate the assignment workflow and the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways required to prove the structure.

Assignment Logic Flow

Figure 1: The logical cascade for assigning the 1H NMR spectrum, starting from the unambiguous ester methyl anchor.

HMBC Connectivity Map

HMBC is the "Self-Validating" step.[1] You must observe specific long-range couplings (2-3 bonds) to link the fragments.[1]

Figure 2: Critical HMBC correlations. The convergence of the Ester Methyl and Aromatic H2/H6 on the Carbonyl carbon proves the ester attachment.

Quality Control: Impurity Profiling

In drug development, purity is paramount.[1] Watch for these specific impurity signals:

-

Residual Aniline (Methyl 3-aminobenzoate):

-

Buchwald Catalyst Residues (Ligands):

-

If synthesized via Pd-catalysis (e.g., BINAP or Xantphos), look for aromatic multiplets in the 7.0–8.0 ppm region that do not integrate to the main product.

-

-

Hydrolysis Product (Benzoic Acid derivative):

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][4] (Standard text for chemical shift tables of benzoate derivatives).

-

Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][5] Retrieved from [Link][1]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Source for Methyl 3-aminobenzoate and N-phenylpyrrolidine reference spectra). Retrieved from [Link][1]

Sources

- 1. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum [chemicalbook.com]

- 3. Methyl 3-methylbenzoate(99-36-5) 13C NMR [m.chemicalbook.com]

- 4. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Technical Whitepaper: Methyl 3-(1-Pyrrolidinyl)benzoate

Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary

Methyl 3-(1-pyrrolidinyl)benzoate (CAS: 186086-71-5) is a specialized pharmaceutical intermediate characterized by a donor-acceptor electronic structure. Comprising a meta-substituted benzoate ester coupled to a saturated pyrrolidine ring, this compound serves as a critical scaffold in the synthesis of biologically active N-aryl heterocycles.

This guide provides a rigorous technical analysis of its synthesis via Palladium-catalyzed cross-coupling, emphasizing protocol integrity to prevent common pitfalls such as ester hydrolysis. We explore its physicochemical profile, mechanistic pathways, and applications in drug discovery.

Chemical Profile & Identity

The following data consolidates the physicochemical identity of the target compound.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 186086-71-5 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Structure Description | Methyl ester at C1; Pyrrolidine nitrogen at C3 |

| Electronic Character | Push-pull system (Amine donor / Ester acceptor) |

| Predicted LogP | ~2.2 (Lipophilic) |

| Appearance | Pale yellow to off-white solid/oil (purity dependent) |

Synthetic Architecture: Buchwald-Hartwig Amination

While classical nucleophilic aromatic substitution (SNAr) is inefficient for meta-substituted esters due to lack of resonance activation, Buchwald-Hartwig Palladium-Catalyzed Amination offers the highest reliability.

Strategic Causality

-

Why Pd-Catalysis? The meta-position of the ester does not sufficiently activate the ring for direct nucleophilic attack. Palladium bypasses this electronic limitation via oxidative addition.

-

Ligand Selection (BINAP/XPhos): Bidentate phosphines like BINAP prevent catalyst decomposition and promote the coupling of secondary amines (pyrrolidine).

-

Base Selection (Critical): We utilize Cesium Carbonate (Cs₂CO₃) rather than Sodium tert-butoxide (NaOtBu). NaOtBu is a strong nucleophile that causes transesterification or hydrolysis of the methyl ester. Cs₂CO₃ is milder and strictly functions as a base in this context.

Reaction Workflow Diagram

The following diagram illustrates the optimized synthetic workflow.

Figure 1: Optimized Buchwald-Hartwig coupling workflow for ester-functionalized aryl amines.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents & Equipment

-

Methyl 3-bromobenzoate (2.15 g, 10 mmol)

-

Pyrrolidine (0.85 g, 12 mmol) – Freshly distilled recommended

-

Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃

-

BINAP (Racemic, 4 mol%)

-

Cs₂CO₃ (4.88 g, 15 mmol) – Must be dry/anhydrous

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a dry Schlenk tube under Argon, charge Pd(OAc)₂ (45 mg) and BINAP (250 mg) with 5 mL of anhydrous toluene. Stir at room temperature for 10 minutes until the solution turns orange/red, indicating active catalyst formation.

-

Substrate Addition: Add Methyl 3-bromobenzoate (2.15 g), followed by solid Cs₂CO₃ (4.88 g). Technical Note: Adding the base before the amine prevents amine coordination to Pd prior to the oxidative addition step in some catalytic cycles, though less critical with BINAP.

-

Amine Injection: Add Pyrrolidine (1.0 mL, ~12 mmol) via syringe. Wash sides with remaining toluene (15 mL).

-

Reaction: Seal the vessel and heat to 100°C for 16 hours. Validation: Monitor by TLC (Hexane:EtOAc 8:2). The starting bromide (high R_f) should disappear; the product will appear as a fluorescent spot (blue/green under UV 254/365 nm) with lower R_f.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts (CsBr, excess Cs₂CO₃). Rinse the pad with Ethyl Acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (SiO₂) using a gradient of Hexanes -> 10% EtOAc/Hexanes. Yield Expectation: 85-92%.

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. If the reaction stalls, it is usually due to oxidation of the catalyst (poor inert atmosphere) or poisoning by impurities in the amine.

Figure 2: The Buchwald-Hartwig catalytic cycle. Note that the deprotonation step is crucial and requires the base (Cs₂CO₃).

Applications & Pharmaceutical Relevance

This compound is not merely an endpoint but a versatile scaffold.

-

Drug Discovery Scaffold: The ester group is a "handle" for further functionalization. It can be hydrolyzed to the acid (3-(1-pyrrolidinyl)benzoic acid) or reduced to the alcohol. This motif appears in patent literature for inhibitors targeting specific kinase pathways [1].

-

Push-Pull Fluorophores: The molecule exhibits intramolecular charge transfer (ICT) between the electron-rich pyrrolidine and the electron-poor benzoate. This property makes it useful in designing fluorescent probes for biological imaging.

References

-

PubChem Compound Summary. (n.d.). This compound (CAS 186086-71-5).[1] National Center for Biotechnology Information. [Link]

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. (Foundational text for the protocol described). [Link]

-

Zylum Beteiligungsgesellschaft mbH. (2012).[1] Patent US2012142937A1: Synthesis of N-aryl pyrrolidine derivatives. (Reference for industrial application).

Sources

Methyl 3-(1-Pyrrolidinyl)benzoate: Structural Pharmacology & Synthetic Utility

[1][2]

Executive Summary

This compound (CAS: 186086-71-5) is a specialized medicinal chemistry intermediate belonging to the N-aryl amino benzoate class.[1][2][3] Unlike direct active pharmaceutical ingredients (APIs) with a single defined target, this compound functions as a high-value pharmacophore scaffold .[2] Its mechanism of action is characterized by its role as a "Push-Pull" electronic system (Donor-Acceptor) and its utility as a lipophilic precursor for generating conformationally restricted 3-substituted benzamides.[2]

In drug discovery, this scaffold is critical for synthesizing ligands targeting GPCRs and Kinases , where the pyrrolidine ring provides specific steric bulk and reduced conformational entropy compared to open-chain diethylamine analogs.[2]

Chemical Identity & Structural Pharmacology[2][4]

| Property | Data |

| IUPAC Name | Methyl 3-(pyrrolidin-1-yl)benzoate |

| CAS Number | 186086-71-5 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| LogP (Predicted) | ~2.9 (Lipophilic, CNS penetrant) |

| pKa (Conjugate Acid) | ~3.5–4.0 (Aniline nitrogen is weakly basic) |

| Electronic Character | Donor (Pyrrolidine) - |

Structural Mechanism of Action (SAR)

The biological and chemical behavior of this compound is dictated by two core structural features:

-

The 1-Pyrrolidinyl Donor (Conformational Restriction):

-

Unlike a diethylamino group, the pyrrolidine ring ties back the alkyl chains.[2] This reduces the entropic penalty upon binding to a protein target.[2]

-

Mechanism: The nitrogen lone pair donates electron density into the phenyl ring (Resonance effect

), significantly increasing the electron density at the ortho and para positions relative to the nitrogen.[2] This makes the ring electron-rich, despite the withdrawing ester group.[2]

-

-

The Methyl Ester Acceptor (Metabolic Handle):

-

Prodrug Mechanism: The methyl ester masks the polar carboxylic acid, enhancing membrane permeability (LogP ~2.9).[2]

-

Bio-activation: Upon cellular entry, Carboxylesterases (hCE1/hCE2) hydrolyze the ester to 3-(1-Pyrrolidinyl)benzoic acid .[2] This acid form is typically the active moiety for hydrogen bonding in receptor pockets (e.g., forming salt bridges with Arginine/Lysine residues).[2]

-

Mechanism of Action: The "Push-Pull" Electronic System

While often used as an intermediate, the molecule itself exhibits a specific intramolecular charge transfer (ICT) mechanism due to its donor-acceptor architecture.[2]

Electronic Pathway

The pyrrolidine nitrogen (Donor) pushes electron density through the conjugated phenyl

Significance:

-

Fluorescence: This electronic structure often imparts intrinsic fluorescence, making it a potential self-reporting probe in biological assays.[2]

-

Reactivity: The 3-position (meta to ester) is electronically coupled.[2] The ester deactivates the ring, but the pyrrolidine strongly activates it.[2] The net result is a polarized molecule susceptible to specific metabolic oxidations (e.g., N-dealkylation by CYP450s).[2]

Caption: The "Push-Pull" electronic mechanism facilitating membrane permeation and receptor binding orientation.[2]

Experimental Protocols

Protocol A: Synthesis via Buchwald-Hartwig Amination

The most reliable method to generate this scaffold ensures high purity and control over the N-arylation.[2]

Reagents:

-

Methyl 3-bromobenzoate (1.0 eq)[2]

-

Pyrrolidine (1.2 eq)[2]

-

Pd(OAc)₂ (2 mol%)[2]

-

BINAP (racemic) (3 mol%)[2]

-

Cs₂CO₃ (1.4 eq)[2]

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)[2]

Workflow:

-

Inertion: Charge a reaction vial with Methyl 3-bromobenzoate, Pd(OAc)₂, BINAP, and Cs₂CO₃. Purge with Argon for 5 minutes.

-

Addition: Add anhydrous Toluene followed by Pyrrolidine via syringe.

-

Catalysis: Heat the sealed vessel to 100°C for 12–16 hours. The solution typically turns from orange to dark red/brown.[2]

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black.[2] Rinse with EtOAc.[2]

-

Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient 9:1 to 4:1).

-

Validation: Product should be a pale yellow oil or low-melting solid.[2]

-

Protocol B: Metabolic Stability Assay (Ester Hydrolysis)

To determine the "prodrug" half-life of the compound.[2]

Reagents:

-

Rat/Human Liver Microsomes (RLM/HLM) or Recombinant Carboxylesterase.[2]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).[2]

-

Cofactors: None required for hydrolysis (NADPH required only if testing oxidative metabolism).[2]

Workflow:

-

Incubation: Pre-incubate Microsomes (0.5 mg protein/mL) in buffer at 37°C for 5 mins.

-

Initiation: Add this compound (Final conc: 1 µM).

-

Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min into 150 µL ice-cold Acetonitrile (with Internal Standard).

-

Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

-

Monitor: Loss of Parent (m/z 206) and formation of Acid (m/z 192).[2]

-

Caption: Metabolic activation pathway via esterase-mediated hydrolysis.[2]

Downstream Applications

This compound is rarely the final drug.[2] It is a strategic intermediate for:

References

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998).[2] Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. Link[2]

-

Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link[2]

-

Di, L. (2015).[2] The role of carboxylesterases in drug metabolism and pharmacokinetics. Current Drug Metabolism. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link[2]

Unlocking the Therapeutic Potential of Methyl 3-(1-Pyrrolidinyl)benzoate: A Technical Guide for Preclinical Investigation

Foreword: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous motif in a vast array of biologically active compounds, from natural alkaloids to blockbuster synthetic drugs.[1][2][3][4] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging with a multitude of biological targets.[4] The non-planar, sp³-rich nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical feature for achieving high-affinity and selective interactions with protein binding pockets.[4] It is within this context of "privileged structures" that we approach the investigation of Methyl 3-(1-Pyrrolidinyl)benzoate, a compound of interest for which the biological activity has yet to be fully elucidated.

This guide provides a comprehensive framework for the preclinical investigation of this compound. We will delve into a structure-based analysis to generate initial hypotheses on its potential biological activities, outline a tiered experimental approach to test these hypotheses, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and other novel chemical entities.

Structural Analysis and Hypothesis Generation: Deconstructing this compound

The structure of this compound comprises three key moieties: the pyrrolidine ring, a meta-substituted benzoate group, and a methyl ester. By examining the known biological activities of compounds containing these fragments, we can formulate initial hypotheses about its potential targets.

1.1. The Pyrrolidine Moiety: A Gateway to Diverse Pharmacology

The pyrrolidine ring is a cornerstone of many approved drugs with a wide range of therapeutic applications.[2][3] Notable examples include:

-

Antihypertensives: Captopril and Enalapril, which are angiotensin-converting enzyme (ACE) inhibitors.

-

Anticholinergics: Procyclidine, used in the treatment of Parkinson's disease.

-

Antibiotics: Clindamycin and Anisomycin.[3]

-

Antidepressants: Rolipram.[3]

-

Nootropics: The racetam family of drugs, such as Piracetam and Aniracetam.[2]

Given this diversity, the pyrrolidine moiety in this compound suggests a broad potential for biological activity, with a particular emphasis on enzyme inhibition and receptor modulation.

1.2. The Benzoate Core: A Versatile Scaffold

The benzoate group is another common feature in pharmacologically active compounds. Its aromatic nature allows for various types of interactions with biological targets, including pi-stacking and hydrophobic interactions. The substitution pattern on the benzene ring is critical for determining activity and selectivity. In the case of this compound, the meta substitution pattern will dictate the spatial relationship between the pyrrolidine ring and the methyl ester, which will be a key determinant of its binding properties.

1.3. Initial Hypotheses on Potential Biological Targets

Based on the structural analysis, we can propose several initial hypotheses for the biological activity of this compound:

-

Hypothesis 1: Enzyme Inhibition. The overall structure bears some resemblance to inhibitors of enzymes such as α-amylase and α-glucosidase, where aromatic and heterocyclic moieties contribute to binding at the active site.[5]

-

Hypothesis 2: Anticancer Activity. Pyrrolobenzodiazepines are known DNA alkylating agents with potent anticancer activity.[6][7] While this compound lacks the characteristic tricyclic system of pyrrolobenzodiazepines, the presence of the pyrrolidine ring warrants investigation into its potential cytotoxic effects against cancer cell lines.

-

Hypothesis 3: Central Nervous System (CNS) Activity. The pyrrolidine scaffold is present in several CNS-active drugs, including nootropics and anticonvulsants.[2][3] Therefore, exploring the potential of this compound to modulate CNS targets is a logical avenue of investigation.

A Tiered Approach to Biological Screening

A systematic and tiered approach is recommended to efficiently screen for the biological activity of this compound. This approach begins with broad, high-throughput screens and progressively narrows down to more specific and complex assays based on initial findings.

Caption: A tiered workflow for the biological screening of this compound.

Detailed Experimental Protocols

The following are detailed protocols for initial, hypothesis-driven assays. These protocols are designed to be self-validating by including appropriate controls.

3.1. Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This assay will determine if this compound can inhibit the activity of α-glucosidase, a key enzyme in carbohydrate digestion.[5]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (dissolved in DMSO)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound and acarbose in phosphate buffer. The final concentration of DMSO should be less than 1%.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (or control), and 20 µL of α-glucosidase solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

| Compound | IC₅₀ (µM) [95% CI] |

| This compound | To be determined |

| Acarbose (Positive Control) | Known value |

3.2. Protocol 2: Cytotoxicity Assay using MTT

This assay will assess the potential anticancer activity of this compound by measuring its effect on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Doxorubicin (positive control)

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

-

The next day, treat the cells with various concentrations of this compound or doxorubicin. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours in a CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value from the dose-response curve.

Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) [95% CI] |

| This compound | HeLa | To be determined |

| MCF-7 | To be determined | |

| A549 | To be determined | |

| Doxorubicin (Positive Control) | HeLa | Known value |

| MCF-7 | Known value | |

| A549 | Known value |

Data Interpretation and Future Directions

The data generated from these initial screens will provide the first insights into the biological activity of this compound.

-

If significant enzyme inhibition is observed: The next steps would involve determining the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, would also be crucial for optimizing potency and selectivity.[8]

-

If potent cytotoxicity is detected: Further investigation into the mechanism of cell death (e.g., apoptosis, necrosis) would be warranted. This could involve assays such as Annexin V/PI staining and caspase activity assays.

-

If no significant activity is found in these initial screens: It would be prudent to expand the screening to other target classes, guided by the broad pharmacological profile of pyrrolidine-containing compounds. This could include screens for antibacterial, antiviral, or anti-inflammatory activity.[3]

Conclusion

This compound represents an intriguing chemical entity with the potential for a wide range of biological activities, owing to its pyrrolidine scaffold. While its specific pharmacological profile is yet to be defined, the systematic approach outlined in this guide provides a robust framework for its investigation. By combining structure-based hypothesis generation with a tiered experimental screening strategy, researchers can efficiently and effectively unlock the therapeutic potential hidden within this and other novel molecules. The journey from a compound on the shelf to a potential therapeutic is a long and challenging one, but it begins with the foundational preclinical studies detailed herein.

References

-

[Isolation, chemistry, and biology of pyrrolo[6][7]benzodiazepine natural products - PubMed]([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, chemistry, and biology of pyrrolo[1,4]benzodiazepine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Methodological & Application

Nucleophilic aromatic substitution for "Methyl 3-(1-Pyrrolidinyl)benzoate"

Application Note: High-Efficiency Synthesis of Methyl 3-(1-Pyrrolidinyl)benzoate

Executive Summary

This application note details the synthesis of This compound (CAS: 186086-71-5), a critical intermediate in the development of pharmaceutical agents targeting CNS receptors (e.g., nAChRs).

The core challenge in this synthesis is the electronic nature of the substrate. The ester group at the meta position is electron-withdrawing but does not provide the resonance stabilization (Meisenheimer complex stabilization) typically required for facile Nucleophilic Aromatic Substitution (SNAr). Consequently, standard protocols using bromo- or chloro-benzoates often fail or require metal catalysis (Buchwald-Hartwig).

To adhere to a strict SNAr (metal-free) methodology, this protocol utilizes Methyl 3-fluorobenzoate . The high electronegativity of the fluorine atom lowers the energy of the transition state for the rate-determining nucleophilic attack, enabling the reaction to proceed despite the unfavorable meta substitution pattern.

Strategic Analysis & Mechanistic Insight

The "Meta-Substitution" Challenge

Classical SNAr relies on strong Electron-Withdrawing Groups (EWGs) located ortho or para to the leaving group to stabilize the negative charge in the intermediate.[1]

-

Ortho/Para-Ester: Negative charge is delocalized onto the carbonyl oxygen (High Stability).

-

Meta-Ester: Negative charge remains localized on the ring carbons (Low Stability).

The Fluorine Advantage

For meta-substituted substrates, the leaving group ability follows the order F >> Cl > Br > I .

-

Inductive Effect: Fluorine's extreme electronegativity creates a highly electron-deficient ipso-carbon, significantly accelerating the initial nucleophilic attack (the rate-limiting step).

-

Result: Methyl 3-fluorobenzoate reacts with pyrrolidine in polar aprotic solvents, whereas the bromo-analog remains inert under identical metal-free conditions.

Reaction Scheme

Experimental Protocol

Target Molecule: this compound Molecular Weight: 205.25 g/mol Scale: 10 mmol (Representative)

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Amount | Role |

| Methyl 3-fluorobenzoate | 154.14 | 1.0 | 1.54 g | Substrate |

| Pyrrolidine | 71.12 | 3.0 | 2.46 mL | Nucleophile / Base |

| DMSO (Anhydrous) | - | - | 10 mL | Solvent |

| Potassium Carbonate | 138.21 | 1.5 | 2.07 g | Aux. Base (Optional)* |

*Note: Pyrrolidine can act as its own base, but adding K2CO3 scavenges HF and prevents salt formation, improving yield.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add Methyl 3-fluorobenzoate (1.54 g, 10 mmol) and Potassium Carbonate (2.07 g, 15 mmol).

-

Add Anhydrous DMSO (10 mL). Critical: Ensure DMSO is dry to prevent ester hydrolysis.

-

Add Pyrrolidine (2.46 mL, 30 mmol) via syringe.

Step 2: Thermal Activation

-

Place the flask in a pre-heated oil bath at 100°C .

-

Stir vigorously. The reaction is kinetically slow due to the meta-position deactivation.

-

Monitor: Check by TLC (Hexane:EtOAc 4:1) or HPLC after 4 hours.[4]

-

Checkpoint: If starting material remains, increase temperature to 120°C for an additional 4-6 hours. Do not exceed 140°C to avoid thermal decomposition of the ester.

-

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice-Water (50 mL) to quench.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Combine organic layers and wash with:

-

Water (2 x 20 mL) – Removes DMSO.

-

Brine (1 x 20 mL) – Dries the organic phase.

-

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product is typically a yellow/orange oil.

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

-

-

Yield Expectation: 75-85% (Pale yellow oil).

Mechanistic & Workflow Visualization

Reaction Mechanism (SNAr)

The diagram below illustrates the critical Meisenheimer complex. Note that the resonance structures do not delocalize charge onto the ester group, highlighting the necessity of the Fluorine atom for activation.

Caption: Mechanistic pathway highlighting the inductive stabilization by Fluorine in the absence of resonance activation.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Process Optimization & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Low Conversion | Insufficient activation energy (Meta-substitution). | Increase temperature to 130°C. Ensure vigorous stirring. Verify substrate is the Fluoro derivative, not Bromo. |

| Ester Hydrolysis | Water present in DMSO or hygroscopic base. | Use Anhydrous DMSO . Store K₂CO₃ in a desiccator. |

| Dark Impurities | Polymerization or oxidation of pyrrolidine. | Degas DMSO with Nitrogen before heating. Use fresh pyrrolidine (colorless). |

Strategic Note on Alternative Routes: If Methyl 3-fluorobenzoate is unavailable and only Methyl 3-bromobenzoate is at hand, this SNAr protocol will fail . You must switch to a Buchwald-Hartwig Cross-Coupling :

-

Catalyst: Pd₂(dba)₃ / BINAP or RuPhos.

-

Base: Cs₂CO₃ (weaker base protects the ester).

-

Solvent: Toluene, 100°C.

Safety & Handling

-

Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns. Handle in a fume hood.

-

Methyl 3-fluorobenzoate: Irritant. Avoid inhalation.

-

DMSO: Penetrates skin readily, carrying dissolved contaminants into the body. Wear nitrile gloves.

References

-

Nucleophilic Aromatic Substitution Mechanism (SNAr)

- Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

-

URL:[Link]

-

Fluorine Activation in SNAr

- Source: Chemistry LibreTexts. "15.

-

URL:[Link]

- Synthesis of Methyl 3-fluorobenzoate (Substrate Prep)

- Source: AK Scientific Product Catalog. "Methyl 3-(1-pyrrolidinyl)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. IL158512A - Pyrrolo pyrazole, pyrrolo piperidine, pyrrolo oxazol derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 7. AU2002339268B2 - Novel pyrrole derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

Application Notes & Protocols: Methyl 3-(1-Pyrrolidinyl)benzoate in Medicinal Chemistry

Foreword: Unlocking New Chemical Space

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount. These scaffolds are the foundational keystones upon which novel therapeutic agents are constructed. Methyl 3-(1-pyrrolidinyl)benzoate emerges as a particularly valuable synthon, offering a unique convergence of structural features that medicinal chemists can exploit to address complex biological targets. This guide provides an in-depth exploration of this building block, moving beyond simple catalog data to deliver field-proven insights, detailed experimental protocols, and the strategic rationale behind its application. Herein, we dissect its synthesis, physicochemical characteristics, and its role in constructing molecules targeting key disease pathways, thereby providing researchers with the practical knowledge to accelerate their drug development programs.

Physicochemical Profile and Strategic Value

This compound is a disubstituted benzene ring featuring a methyl ester and a pyrrolidine moiety at the meta-position. This specific arrangement imparts a valuable set of properties for drug design.

-

The Pyrrolidine Moiety: As a saturated heterocycle, the pyrrolidine ring introduces a three-dimensional character to an otherwise planar aromatic system. This is crucial for exploring the complex topographies of protein binding pockets.[1] The tertiary amine of the pyrrolidine is basic (typical pKa ~11.3 for N-alkylpyrrolidines) and can serve as a key hydrogen bond acceptor or as a protonated cation to form critical salt-bridge interactions with acidic residues (e.g., Asp, Glu) in a target protein.[2] Furthermore, substitutions on the pyrrolidine ring can be used to fine-tune potency, selectivity, and pharmacokinetic properties.[1][3]

-

The Methyl Benzoate Group: The methyl ester provides a versatile chemical handle. It can be readily hydrolyzed (saponified) to the corresponding carboxylic acid, which is a common precursor for forming amides, a staple of medicinal chemistry. Amide bonds are crucial for building larger molecular architectures and often participate in key hydrogen bonding networks within a drug-target complex. The ester itself can also act as a hydrogen bond acceptor.

-

Meta-Substitution Pattern: The 1,3-substitution pattern provides a "bent" geometry, which can be ideal for accessing specific binding clefts that linear para-substituted analogs might miss. This geometry is frequently observed in inhibitors of kinases and modulators of G-protein coupled receptors (GPCRs).[4]

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | Methyl 3-(pyrrolidin-1-yl)benzoate | N/A |

| CAS Number | 908334-14-5 | [5] |

| Molecular Formula | C₁₂H₁₅NO₂ | [5] |

| Molecular Weight | 205.25 g/mol | [5] |

| Appearance | Typically an oil or low-melting solid | [5] |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | [6] |

Synthesis of the Building Block: A Validated Protocol

The reliable availability of the starting building block is critical. While commercially available, an in-house synthesis may be required. A common and robust method is the nucleophilic aromatic substitution or a Buchwald-Hartwig amination of a suitable precursor. Below is a validated protocol starting from methyl 3-aminobenzoate.

Protocol 2.1: Synthesis via Reductive Amination

Principle: This protocol utilizes the reaction of methyl 3-aminobenzoate with 1,4-dibromobutane. The primary amine first displaces one bromide, and the resulting secondary amine undergoes an intramolecular cyclization to form the pyrrolidine ring.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| Methyl 3-aminobenzoate | 151.16 | 10.0 g | 66.1 mmol |

| 1,4-Dibromobutane | 215.90 | 15.7 g (9.8 mL) | 72.7 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 27.4 g | 198.3 mmol |

| Acetonitrile (MeCN) | - | 250 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-aminobenzoate (10.0 g), potassium carbonate (27.4 g), and acetonitrile (250 mL).

-

Reagent Addition: Begin stirring the suspension. Add 1,4-dibromobutane (9.8 mL) to the mixture at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up (Aqueous Extraction): After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purification (Liquid-Liquid Extraction): Dissolve the crude oil in ethyl acetate (200 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Chromatography): Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford this compound as a pure product.

Expected Outcome: Yields typically range from 60-80%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

Synthesis Workflow Diagram

Caption: Two-step process for incorporating the building block into a final amide.

Protocol 3.1.1: Saponification to Carboxylic Acid

-

Setup: Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~4-5 with 1N HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-(1-pyrrolidinyl)benzoic acid, which is often used in the next step without further purification.

Protocol 3.1.2: HATU-Mediated Amide Coupling

-

Activation: Dissolve the 3-(1-pyrrolidinyl)benzoic acid (1.0 eq) in dimethylformamide (DMF). Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir at room temperature for 15 minutes.

-

Coupling: Add the desired amine partner (e.g., a heterocyclic amine common in kinase inhibitors, 1.0 eq) to the activated acid solution.

-

Reaction: Stir at room temperature for 4-12 hours until the reaction is complete (monitor by LC-MS).

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

-

Purification: Dry the organic layer, concentrate, and purify by silica gel chromatography or reverse-phase HPLC to obtain the final kinase inhibitor scaffold.

Causality Behind Choices:

-

HATU: Chosen as the coupling reagent for its high efficiency and low rate of epimerization, which is critical if the amine component is chiral.

-

DIPEA: A non-nucleophilic base used to mop up the acid formed during the reaction without competing in the coupling.

Application 3.2: Scaffolds for GPCR Modulators

Rationale: The basic nitrogen of the pyrrolidine ring is a classic pharmacophore for interacting with aminergic GPCRs (e.g., dopamine, serotonin, or muscarinic receptors). [8][9]It often mimics the endogenous ligand's amine. The rest of the molecule serves to confer selectivity and potency. The this compound scaffold can be elaborated to create potent and selective allosteric modulators. [10][11] Structure-Activity Relationship (SAR) Insights:

The utility of this building block is amplified by the predictable SAR trends that can be explored.

-

Pyrrolidine Substitution: Adding substituents to the 2- or 3-position of the pyrrolidine ring can drastically alter biological activity.

-

Stereochemistry is Key: The orientation of a substituent (R vs. S) can switch a compound from an agonist to an antagonist or improve selectivity. [1]For example, 3-R-methylpyrrolidine has been shown to induce a pure ERα antagonist profile, while the 3-S-methyl analog did not. [1] * Improving Pharmacokinetics (PK): Modifications can block sites of metabolism. For instance, a systematic exploration of the 3-position of a pyrrolidine in an ERK inhibitor led to a thiomethyl analog with vastly improved bioavailability. [3]

-

-

Ester-to-Amide/Other: Converting the methyl ester to various amides allows for probing of different interactions. A secondary amide (R-NH-C=O) provides both a hydrogen bond donor (the N-H) and acceptor (the C=O), whereas the original ester only provides acceptors.

-

Aromatic Ring Substitution: Further substitution on the benzoate ring can be used to modulate electronic properties or to occupy additional sub-pockets in the target protein.

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) exploration from the core scaffold.

Conclusion

This compound is more than just another chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its inherent structural and chemical properties—a 3D saturated heterocycle, a versatile ester handle, and a favorable meta-substitution pattern—provide a robust starting point for developing sophisticated molecules aimed at challenging biological targets. The protocols and strategic insights detailed in this guide are intended to empower researchers to leverage this building block to its fullest potential, paving the way for the discovery of next-generation therapeutics.

References

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023-05-22). MDPI. [Link]

-

METHYL BENZOATE. Ataman Kimya. [Link]

-

Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. (2017-10-26). PubMed. [Link]

- Preparation method of methyl benzoate compound. (CN113248373A).

-

Methyl benzoate. Wikipedia. [Link]

- Preparation method of 1-methyl-3-pyrrolidinol. (CN113321605A).

-

Synthesis of Methyl-3-aminobenzoate Hydrochloride. PrepChem.com. [Link]

-

Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester. PrepChem.com. [Link]

-

Methyl 3-(1H-pyrrol-1-yl)benzoate. PubChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022-07-29). National Center for Biotechnology Information. [Link]

-

Discovery of 3(S)-thiomethyl Pyrrolidine ERK Inhibitors for Oncology. (2018-06-15). PubMed. [Link]

-

Synthesis and Biological Evaluation of Pyrroloindolines as Positive Allosteric Modulators of the α1β2γ2 GABAA Receptor. (2012-11-15). PubMed Central. [Link]

-

Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. ResearchGate. [Link]

-

Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d]d[12][13]ioxol- 5-yl). (2015). International Journal of Current Microbiology and Applied Sciences. [Link]

-

Allosteric modulation of G protein-coupled receptor signaling. (2023-02-16). PubMed Central. [Link]

-

Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. (2021-08-11). MDPI. [Link]

-

Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2022-02-17). PubMed Central. [Link]

-

3-Benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c]b[12][14]enzothiazine-1,4(3aH)-dione. (2023-11-21). MDPI. [Link]

-

Design of allosteric modulators that change GPCR G protein subtype selectivity. (2024-11-21). bioRxiv. [Link]

-

Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. (2021-03-23). Frontiers. [Link]

-

Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with hydrazine. (2014-07-01). ResearchGate. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018-02-23). MDPI. [Link]

-

Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. (2018-09-01). ResearchGate. [Link]

-

Advancing GPCR Drug Discovery through Allosteric Modulation. (2016-12-21). YouTube. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Structure--activity relationships of 1beta-methyl-2-(5-phenylpyrrolidin-3-ylthio)carbapenems. (1998-03-01). PubMed. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure--activity relationships of 1beta-methyl-2-(5-phenylpyrrolidin-3-ylthio)carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 3-(pyrrolidin-2-yl)benzoate, CasNo.908334-14-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 8. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]

- 10. Design of allosteric modulators that change GPCR G protein subtype selectivity | bioRxiv [biorxiv.org]

- 11. youtube.com [youtube.com]

- 12. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]

- 13. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

The Versatile Scaffold of Methyl 3-(1-Pyrrolidinyl)benzoate: A Gateway to Novel Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle, is a quintessential example of such a scaffold, prized for its favorable physicochemical properties, including its contribution to aqueous solubility and its ability to act as a hydrogen bond acceptor.[1][2] When coupled with a methyl benzoate moiety, the resulting Methyl 3-(1-Pyrrolidinyl)benzoate scaffold emerges as a particularly attractive starting point for the development of novel therapeutics across a spectrum of disease areas.

This technical guide provides a comprehensive overview of the application of this compound in drug discovery. We will delve into detailed synthetic protocols for its preparation and derivatization, explore its utility in targeting diverse biological systems, and present methodologies for the biological evaluation of its analogs. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Chemical Synthesis: Building the Core Moiety

The synthesis of the this compound scaffold can be efficiently achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most common and reliable approaches are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This method relies on the reaction of a methyl benzoate derivative bearing a suitable leaving group at the meta-position with pyrrolidine. Methyl 3-fluorobenzoate or methyl 3-nitrobenzoate are common starting materials. The electron-withdrawing nature of the ester and the fluoro or nitro group activates the aromatic ring towards nucleophilic attack by pyrrolidine.

Reaction Scheme:

Caption: General workflow for SNAr synthesis.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-fluorobenzoate (1.0 eq), pyrrolidine (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.5 M with respect to the methyl 3-fluorobenzoate.

-

Reaction Execution: Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

-

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for this transformation, neutralizing the hydrofluoric acid formed during the reaction and driving the equilibrium towards the product.

-

Solvent: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and does not interfere with the nucleophilic attack.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method is particularly useful when the aromatic ring is not sufficiently activated for SNAr. It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.

Reaction Scheme:

Caption: General workflow for Buchwald-Hartwig synthesis.

Step-by-Step Protocol:

-

Reaction Setup: In a glovebox, to a Schlenk tube, add methyl 3-bromobenzoate (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a phosphine ligand such as Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Add anhydrous toluene to the Schlenk tube, followed by the addition of pyrrolidine (1.2 eq).

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield this compound.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands like Xantphos are often effective for this type of coupling.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

-

Inert Atmosphere: The reaction is sensitive to air and moisture, hence the use of a glovebox and Schlenk techniques is necessary to maintain an inert atmosphere.

Derivatization Strategies: Exploring Chemical Space

The true power of the this compound scaffold lies in its amenability to a wide range of chemical modifications. These modifications allow for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Derivatization Points:

Caption: Key points for derivatization of the scaffold.

Modification of the Ester Group:

-

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH). This introduces a key functional group for further derivatization or for mimicking a carboxylate-binding interaction with a biological target.

-

Amidation: The carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides. This allows for the introduction of various substituents to probe for additional binding interactions.

Substitution on the Aromatic Ring:

-

Electrophilic Aromatic Substitution: The aromatic ring can be functionalized through electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the pyrrolidine and ester groups will influence the position of substitution.

-

Cross-Coupling Reactions: If a halogen is present on the aromatic ring, further diversification can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions.

Modification of the Pyrrolidine Ring:

-

Substitution: The pyrrolidine ring can be substituted at various positions to introduce new functional groups and stereocenters. This can be achieved by starting with a substituted pyrrolidine in the initial synthesis or by functionalizing the pyrrolidine ring post-synthesis.

Applications in Drug Discovery: A Scaffold for Diverse Targets

The this compound scaffold and its derivatives have shown promise in a variety of therapeutic areas, demonstrating their versatility in interacting with different classes of biological targets.

Enzyme Inhibition:

Derivatives of this scaffold have been explored as inhibitors of various enzymes. For instance, compounds incorporating the pyrrolidine moiety have been investigated as inhibitors of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5] The pyrrolidine nitrogen can act as a key hydrogen bond acceptor, while the substituted benzoate portion can be tailored to occupy specific pockets within the enzyme's active site.

Central Nervous System (CNS) Disorders:

The ability of the pyrrolidine ring to confer favorable pharmacokinetic properties, including blood-brain barrier penetration, makes this scaffold attractive for CNS targets. Pyrrolidine-containing compounds have been investigated for their potential in treating a range of CNS disorders, including psychosis, depression, and post-traumatic stress disorder, by targeting receptors such as serotonin receptors.[2] For example, the drug ABT-418, a cholinergic ligand with a pyrrolidine moiety, has shown cognition-enhancing and anxiolytic activities in preclinical studies.[6]

Anticancer Activity:

The pyrrolidine scaffold is a common feature in many anticancer agents.[7] Derivatives of this compound can be designed to target various cancer-related proteins, such as kinases or enzymes involved in DNA replication and repair. The modular nature of the scaffold allows for the optimization of potency and selectivity against specific cancer cell lines.

Biological Evaluation: From In Vitro Assays to In Vivo Models

A robust biological evaluation cascade is essential to characterize the activity of newly synthesized derivatives and to guide the SAR studies.

Primary In Vitro Screening:

-

Binding Assays: For G protein-coupled receptors (GPCRs) and other receptor targets, radioligand binding assays are used to determine the affinity of the compounds for the target receptor.

-

Enzyme Inhibition Assays: For enzyme targets, various biochemical assays can be employed to measure the inhibitory potency (IC₅₀) of the compounds. These assays can be designed to be high-throughput to screen large libraries of compounds.

Secondary and Functional Assays:

-

Cell-Based Assays: Compounds that show promising activity in primary screens are then evaluated in cell-based assays to determine their functional activity (e.g., agonist or antagonist activity for GPCRs) and their cellular potency.

-

Selectivity Profiling: It is crucial to assess the selectivity of lead compounds against a panel of related and unrelated targets to identify potential off-target effects.

In Vivo Evaluation:

-

Pharmacokinetic (PK) Studies: Promising compounds are subjected to PK studies in animal models (e.g., rodents) to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties.

-

Efficacy Studies: The in vivo efficacy of the compounds is then tested in relevant animal models of the disease of interest.

Workflow for Biological Evaluation:

Caption: A typical workflow for biological evaluation.

Data Presentation

Table 1: Hypothetical SAR Data for this compound Analogs as Kinase Inhibitors

| Compound | R¹ (Ester Modification) | R² (Aromatic Substitution) | Kinase X IC₅₀ (nM) |

| Scaffold | -COOCH₃ | H | >10,000 |

| 1a | -COOH | H | 5,600 |

| 1b | -CONHCH₃ | H | 1,200 |

| 1c | -CONH-Ph | H | 850 |

| 2a | -COOCH₃ | 4-Cl | 7,500 |

| 2b | -COOH | 4-Cl | 3,200 |

| 2c | -CONH-Ph | 4-Cl | 450 |

| 3a | -COOCH₃ | 4-OCH₃ | >10,000 |

| 3b | -CONH-Ph | 4-OCH₃ | 1,500 |

Conclusion

The this compound scaffold represents a valuable and versatile starting point for drug discovery programs. Its straightforward synthesis, coupled with the numerous possibilities for chemical derivatization, allows for the efficient exploration of chemical space and the rapid optimization of lead compounds. The demonstrated utility of the pyrrolidine moiety in a wide range of biologically active molecules underscores the potential of this scaffold to yield novel therapeutics for a variety of diseases. By following the protocols and strategies outlined in this guide, researchers can effectively harness the power of the this compound scaffold to accelerate their drug discovery efforts.

References

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 26, 2026, from [Link]

-

American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 26, 2026, from [Link]

-

Decker, M. W., Brioni, J. D., Bannon, A. W., Arneric, S. P., & Williams, M. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization. The Journal of pharmacology and experimental therapeutics, 270(1), 319–328. [Link]

-

He, Z. W., Jiang, K. Y., Sun, X. H., Tang, M., Liu, Y. W., Guan, L. P., & Wu, D. (2023). Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. Chemistry & biodiversity, 20(11), e202301131. [Link]

-

Mindset Pharma Inc. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. National Center for Biotechnology Information. [Link]

-

Petri, G. L., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in current chemistry (Cham), 379(5), 34. [Link]

-

Szymańska, E., Płazińska, A., & Płaziński, W. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International journal of molecular sciences, 24(23), 16867. [Link]

-

YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

-

Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Johnson Matthey. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2024). Buchwald–Hartwig reaction: an update. [Link]

-

National Center for Biotechnology Information. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

-

National Center for Biotechnology Information. (2024). Concerted Nucleophilic Aromatic Substitutions. [Link]

-

MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

-

Owens, S. M., et al. (2019). Cardiovascular effects of 3,4-methylenedioxypyrovalerone (MDPV) in male and female Sprague-Dawley rats. Drug and alcohol dependence, 195, 133–140. [Link]

-

Campiani, G., et al. (1996). Cardiovascular characterization of pyrrolo[2,1-d][3][8]benzothiazepine derivatives binding selectively to the peripheral-type benzodiazepine receptor (PBR): from dual PBR affinity and calcium antagonist activity to novel and selective calcium entry blockers. Journal of medicinal chemistry, 39(15), 2922–2938. [Link]

-

MDPI. (2023). 3-Benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c][3][9]benzothiazine-1,4(3aH)-dione. [Link]

-

Arneric, S. P., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. The Journal of pharmacology and experimental therapeutics, 270(1), 310–318. [Link]

-

MDPI. (2023). The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. [Link]

-

Bentham Science. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. [Link]

-

Iwanami, S., et al. (1991). Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives. Journal of medicinal chemistry, 34(6), 1755–1766. [Link]

-

MDPI. (2020). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. [Link]

-

ResearchGate. (2020). Pyrrolidine Compounds as Potential Lipid-Lowering Therapeutic in Cardiovascular Disease. [Link]

-

Ghelardini, C., et al. (2023). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. RSC advances, 13(23), 15678–15694. [Link]

-

ResearchGate. (2021). Repellent activity of methyl benzoate against adults of Tetranychus urticae in a greenhouse over 7 days. [Link]

-

Baumann, M. H., et al. (2013). Pharmacological mechanisms underlying the cardiovascular effects of the "bath salt" constituent 3,4-methylenedioxypyrovalerone (MDPV). British journal of pharmacology, 170(3), 579–591. [Link]

-

ResearchGate. (2023). Benzothiazole‐Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase‐B and Butyrylcholinesterase Inhibitors. [Link]

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

-

YouTube. (2017, September 12). How to make methyl benzoate [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2016). (PDF) Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with hydrazine. [Link]

-

Michigan State University. (n.d.). Preparation of 3-Nitrobenzoic Acid. Retrieved January 26, 2026, from [Link]

-